molecular formula C10H14ClNO2 B1440024 (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride CAS No. 1240526-40-2

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride

Cat. No.: B1440024
CAS No.: 1240526-40-2
M. Wt: 215.67 g/mol
InChI Key: KXKJSNRBONZQIC-UHFFFAOYSA-N
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Description

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine, which is known for its applications in various scientific research fields. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Alkylation: The benzodioxole ring is then alkylated with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Amination: The resulting alkylated benzodioxole is then subjected to reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Oxidation of this compound can yield quinones or other oxidized derivatives.

    Reduction: Reduction can produce primary or secondary amines, depending on the conditions.

    Substitution: Substitution reactions can introduce various functional groups onto the benzodioxole ring, leading to a wide range of derivatives.

Scientific Research Applications

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The ethylamine moiety can interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2H-1,3-benzodioxol-4-ylmethyl)(methyl)amine hydrochloride
  • (2H-1,3-benzodioxol-4-ylmethyl)(propyl)amine hydrochloride
  • (2H-1,3-benzodioxol-4-ylmethyl)(isopropyl)amine hydrochloride

Uniqueness

(2H-1,3-benzodioxol-4-ylmethyl)(ethyl)amine hydrochloride is unique due to its specific ethylamine moiety, which can confer distinct biological and chemical properties compared to its analogs. The presence of the ethyl group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-2-11-6-8-4-3-5-9-10(8)13-7-12-9;/h3-5,11H,2,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKJSNRBONZQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C2C(=CC=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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